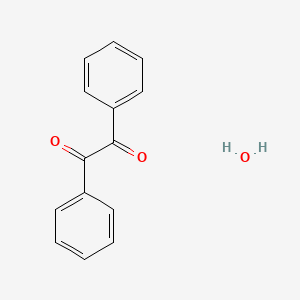

1,2-Diphenylethane-1,2-dione;hydrate

Description

Historical Context and Early Academic Investigations

The history of 1,2-Diphenylethane-1,2-dione;hydrate (B1144303) is intrinsically linked to the discovery and study of its parent compound, benzil (B1666583). The story begins in the 19th century with the pioneering work of German chemists Justus von Liebig and Friedrich Wöhler. In 1832, their collaborative research on the oil of bitter almonds led to the identification of the "benzoyl radical," a stable grouping of atoms (C7H5O) that was found in various related compounds. This concept of radicals was a significant step in understanding the structure of organic molecules.

While Liebig and Wöhler laid the groundwork, it was Auguste Laurent who, in 1835, is credited with the isolation of what was believed to be the benzoyl radical, but is now understood to be its dimer, dibenzoyl, or benzil. Early investigations into the reactions of benzil would have inevitably involved its interaction with water, the precursor to forming its hydrate.

Specific early academic investigations focusing solely on 1,2-Diphenylethane-1,2-dione;hydrate are not well-documented as distinct from the broader research on benzil. The formation of hydrates from ketones was a known phenomenon, but ketones are generally less prone to forming stable hydrates compared to aldehydes. libretexts.orglibretexts.org The equilibrium for ketone hydration typically favors the ketone form, meaning that in an aqueous solution, the concentration of the hydrate would be low. libretexts.orglibretexts.org This general principle would have been understood in the context of early organic chemistry, suggesting that while the existence of benzil hydrate could be inferred, it was not a primary focus of research.

Academic Significance in Contemporary Organic Chemistry Research

The academic significance of this compound in contemporary research is more nuanced than that of its anhydrous counterpart, benzil. Benzil is a versatile building block in organic synthesis, famously used in the benzilic acid rearrangement to produce benzilic acid, a precursor for the synthesis of the drug phenytoin (B1677684). stenutz.eu It also serves as a photoinitiator in polymer chemistry, although its efficiency is considered relatively poor. stenutz.eu

The significance of the hydrate form lies in its nature as a geminal diol. The study of geminal diols is crucial for understanding reaction mechanisms, particularly the hydration of carbonyl compounds. The equilibrium between a ketone and its hydrate can be influenced by various factors, including the electronic effects of substituents. libretexts.org For instance, electron-withdrawing groups attached to the carbonyl carbon can stabilize the hydrate form. libretexts.org

In the context of 1,2-Diphenylethane-1,2-dione, the presence of two phenyl groups, which are electron-donating, would generally disfavor the formation of a stable hydrate. However, the study of the conditions under which the hydrate can be formed and its specific reactivity provides valuable insights into the fundamental principles of organic chemistry.

Recent research into the hydration of ketones has even shown that geminal diol formation can occur in the gas phase, a previously less considered phenomenon. nih.gov Such studies highlight the ongoing interest in the fundamental processes of hydration and the role of water in chemical reactions. While not specifically focused on this compound, this research expands the potential contexts in which such hydrates could be relevant.

Structure

3D Structure of Parent

Properties

CAS No. |

920025-03-2 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

1,2-diphenylethane-1,2-dione;hydrate |

InChI |

InChI=1S/C14H10O2.H2O/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-10H;1H2 |

InChI Key |

WEGMAIACVUKKDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2.O |

Origin of Product |

United States |

Advanced Synthesis Methodologies of 1,2 Diphenylethane 1,2 Dione;hydrate

Direct Synthetic Pathways for 1,2-Diphenylethane-1,2-dione

The direct synthesis of 1,2-diphenylethane-1,2-dione is most prominently achieved through the oxidation of appropriate precursors. These pathways can be broadly categorized into chemical oxidation reactions and electrochemical procedures.

The oxidation of benzoin (B196080) (2-hydroxy-1,2-diphenylethanone) is the most established and widely utilized route for preparing 1,2-diphenylethane-1,2-dione. google.comtandfonline.com This transformation involves the conversion of a secondary alcohol group in benzoin into a ketone group to form the diketone structure of benzil (B1666583). ijarsct.co.inslideshare.net A variety of oxidizing agents and catalytic systems have been developed for this purpose, ranging from classical reagents to modern, greener alternatives.

Common oxidizing agents include nitric acid, copper(II) salts, and other metal-based compounds. youtube.comorgsyn.org Nitric acid provides a straightforward method for the oxidation of benzoin. ijarsct.co.inslideshare.net Another widely employed method utilizes a copper(II) sulfate (B86663) solution in pyridine (B92270) and water. orgsyn.orggoogle.com A significant advantage of this system is the ability to regenerate the active copper(II) species by passing air through the reaction mixture, allowing for its reuse. orgsyn.orggoogle.com

Recent research has focused on developing more environmentally benign and efficient catalytic systems. For instance, nanocrystalline magnesium oxide (nano-MgO) has been demonstrated as an effective heterogeneous catalyst for the selective oxidation of benzoin to benzil using air as the oxidant. tandfonline.com Other catalytic systems include copper(II) citrate (B86180) in glacial acetic acid, which has shown high yields. unpad.ac.id The oxidation of diphenyl alkynes also presents a viable, though less common, route to the corresponding benzil. nih.gov

Table 1: Comparison of Selected Oxidation Methods for Benzil Synthesis

| Oxidizing System/Catalyst | Precursor | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Nitric Acid (HNO₃) | Benzoin | Ethanol (B145695) | Heating on a water bath | ~92% | slideshare.net |

| Copper(II) Sulfate / Pyridine | Benzoin | Pyridine / Water | Heating, stirring | ~86% | orgsyn.org |

| Copper(II) Citrate / NH₄NO₃ | Benzoin | Glacial Acetic Acid | - | ~88% | unpad.ac.id |

| Nano-MgO / Air | Benzoin | Acetonitrile | 100 °C | High | tandfonline.com |

Electrochemical methods offer a selective and environmentally friendly approach to organic synthesis, as they replace chemical reagents with electricity. researchgate.net The electrochemical synthesis of 1,2-diphenylethane-1,2-dione has been successfully demonstrated through the oxidation of various precursors.

One pathway involves the direct electrochemical oxidation of benzoin. orgsyn.org Another significant approach is the electrochemical oxidation of 1,2-diphenylethyne (an alkyne). researchgate.netrsc.org This method can proceed under transition-metal-catalyst-free conditions, enhancing its appeal from a sustainability perspective. rsc.org The process typically involves passing a current through a solution of the alkyne in a suitable solvent system, often containing a supporting electrolyte, to facilitate the oxidation at the anode. These procedures represent a modern and green alternative for the preparation of fine chemicals like 1,2-diketones. researchgate.net

Precursor Chemistry and Formation of Hydrate (B1144303) Species

The synthesis of 1,2-diphenylethane-1,2-dione is intrinsically linked to the chemistry of its precursors. The most common precursor, benzoin, is typically synthesized via the benzoin condensation of benzaldehyde, a reaction often catalyzed by cyanide or N-heterocyclic carbenes (NHCs). chembk.comresearchgate.net The direct conversion of aldehydes to the diketone in a one-pot procedure has also been developed, where the initially formed benzoin is oxidized in situ. researchgate.net

The term "hydrate" in the context of 1,2-diphenylethane-1,2-dione generally refers to the presence of water in the reaction or purification stages rather than a stable, isolable hydrated form of the final product. Benzil itself is described as being insoluble in water. chembk.com Many synthetic procedures, such as the copper sulfate-pyridine oxidation, explicitly include water as part of the solvent system. orgsyn.orggoogle.com Following the reaction, the workup often involves washing with water to remove water-soluble impurities and reagents. orgsyn.org The final product, 1,2-diphenylethane-1,2-dione (benzil), is typically isolated as an anhydrous yellow crystalline solid after recrystallization from an organic solvent like ethanol or carbon tetrachloride. ijarsct.co.inorgsyn.org While the carbonyl groups of the diketone could potentially interact with water to form a hydrate, this species is not typically a stable, isolated product under standard synthetic conditions.

Elucidation of Reaction Mechanisms Involving 1,2 Diphenylethane 1,2 Dione;hydrate

The Benzilic Acid Rearrangement: Mechanistic Pathways

First reported by Justus von Liebig in 1838, the benzilic acid rearrangement is the archetypal 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid using a base. wikipedia.orgsynarchive.com The reaction, named for the conversion of benzil (B1666583) to benzilic acid, is an intramolecular redox process where one carbonyl carbon is oxidized and the other is reduced. wikipedia.orgslideshare.net

| Stage | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic attack by a hydroxide (B78521) ion on one of the electrophilic carbonyl carbons. | Tetrahedral alkoxide adduct |

| 2 | Rotation around the central carbon-carbon bond to position the migrating group for attack. | Rotational conformer (rotamer) |

| 3 | 1,2-anionic migration of a phenyl group to the adjacent carbonyl carbon. This is the rate-determining step. | Transition state with migrating phenyl group |

| 4 | Formation of a rearranged carboxylate intermediate. | Alkoxide of benzilic acid |

| 5 | Rapid, irreversible intramolecular proton transfer from the carboxylic acid group to the more basic alkoxide. | Benzilate anion |

| 6 | Protonation upon acidic workup to yield the final α-hydroxy carboxylic acid product. | Benzilic acid |

The mechanism of the benzilic acid rearrangement commences with the reversible nucleophilic attack of a hydroxide ion (or other base) on one of the electrophilic carbonyl carbons of the 1,2-diketone. wikipedia.orgchemtube3d.commychemblog.com This addition results in the formation of a tetrahedral alkoxide intermediate. quora.comlatech.edustudy.com Isotopic labeling experiments using ¹⁸O have confirmed the equilibrium between the starting diketone and this tetrahedral adduct. wikipedia.org The observation that carbonyl oxygen exchange in deuterated water occurs much faster than the rearrangement itself indicates that this initial nucleophilic addition is a rapid pre-equilibrium step and not the rate-determining phase of the reaction. wikipedia.org

The solvent, particularly water, plays a crucial role beyond simply dissolving the reactants. Computational studies have shown that the participation of several water molecules is key to accurately describing the reaction sequence. wikipedia.orgchemeurope.com These water molecules stabilize the charge buildup in the transition states and intermediates. wikipedia.orgchemeurope.com Furthermore, they provide an efficient "shuttle" for the transfer of a proton in the final stages of the mechanism. wikipedia.orgchemeurope.com After the phenyl group migration, an intermediate is formed which contains both a carboxylic acid group and a more basic alkoxide. A rapid and essentially irreversible intramolecular proton transfer occurs, facilitated by the solvent water molecules, to form the stable carboxylate anion (benzilate). wikipedia.orgyoutube.com This anion is then protonated during the final acidic workup to yield the neutral α-hydroxy carboxylic acid product. wikipedia.org Studies in high-temperature water have also shown that water itself can act as a catalyst for the rearrangement. psu.edu

The nature of the substituents on the 1,2-diketone can significantly influence the rearrangement. The reaction works best with substrates, like benzil, that lack enolizable protons, as their presence can lead to competing side reactions such as aldol (B89426) condensation. wikipedia.orgorganic-chemistry.org The migratory aptitude of different groups has been studied, revealing that aryl groups migrate more readily than alkyl groups. wikipedia.orgchemistry-reaction.com When two different aryl groups are present, the one bearing the more potent electron-withdrawing substituent tends to migrate preferentially. mychemblog.comchemistry-reaction.com This is because electron-withdrawing groups can better stabilize the partial negative charge that develops on the migrating group in the transition state.

| Group | Migratory Aptitude | Reason |

|---|---|---|

| Aryl (with electron-withdrawing groups) | High | Stabilization of negative charge in the transition state. mychemblog.comchemistry-reaction.com |

| Aryl (unsubstituted) | Medium | General migratory preference over alkyl groups. wikipedia.orgchemistry-reaction.com |

| Alkyl | Low | Less able to stabilize negative charge compared to aryl groups. wikipedia.orgchemistry-reaction.com |

Other Base-Catalyzed Transformations

While the classic rearrangement to benzilic acid occurs with hydroxide bases, the use of other bases can lead to different products. When alkoxides (such as sodium ethoxide) are used instead of alkali hydroxides, the reaction proceeds through a similar mechanism to yield the corresponding α-hydroxy esters. slideshare.netuomustansiriyah.edu.iq This variation is often referred to as the benzilic ester rearrangement. chemistry-reaction.comyoutube.com Similarly, the use of amide anions as the base results in the formation of α-hydroxy amides. slideshare.netmychemblog.com It is important to note that readily oxidized alkoxides, such as ethoxide or isopropoxide, can sometimes reduce the diketone to the corresponding α-hydroxy ketone (benzoin), which is a competing reaction pathway. chemistry-reaction.comslideshare.net

Mechanisms of Condensation Reactions Yielding Derivatives

1,2-Diphenylethane-1,2-dione is a valuable building block in organic synthesis and can undergo base-catalyzed condensation reactions. wikipedia.org A notable example is the aldol condensation reaction with 1,3-diphenylacetone (B89425) in the presence of a base. This reaction leads to the formation of the highly conjugated, dark-purple crystalline solid, tetraphenylcyclopentadienone. wikipedia.org The mechanism involves the deprotonation of the acetone derivative to form an enolate, which then acts as a nucleophile, attacking one of the carbonyl carbons of benzil. A subsequent intramolecular aldol reaction followed by dehydration yields the final cyclic dienone product. Benzil also readily condenses with amines to form diketimine ligands. wikipedia.org

Spectroscopic Characterization and Structural Elucidation of 1,2 Diphenylethane 1,2 Dione;hydrate

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By examining the interaction of electromagnetic radiation with the molecule, detailed information about its vibrational, electronic, and magnetic properties, as well as the connectivity of its atoms, can be ascertained. For 1,2-Diphenylethane-1,2-dione;hydrate (B1144303), techniques such as FT-IR, NMR, UV-Vis, Mass Spectrometry, and EPR provide a collective, in-depth characterization.

Fourier-transform infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation excites molecules to higher vibrational states, and the specific frequencies of absorption are characteristic of the types of chemical bonds and functional groups present.

In the analysis of 1,2-Diphenylethane-1,2-dione (Benzil), the FT-IR spectrum is dominated by the vibrational modes of the phenyl rings and the dicarbonyl group. Theoretical calculations using Density Functional Theory (DFT) have been employed to assign these vibrational frequencies. The C-H stretching modes of the phenyl rings are typically observed in the 3300–2850 cm⁻¹ region. researchgate.net A key diagnostic absorption is the strong band corresponding to the C=O stretching vibration of the diketone, which is a primary indicator of the compound's structure. Further bands relate to C-C stretching and C-C-C bending vibrations within the phenyl rings, as well as C-C-O bending modes. researchgate.net For the hydrate form, a broad absorption band corresponding to the O-H stretching vibration of the water molecule would be expected, typically in the region of 3200-3500 cm⁻¹.

Table 1: Selected FT-IR Vibrational Frequencies for 1,2-Diphenylethane-1,2-dione

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch | ~3060 | Aromatic C-H stretching vibrations of the phenyl rings. |

| C=O Stretch | ~1660-1680 | Symmetric and asymmetric stretching of the two adjacent carbonyl groups. |

| C-C Stretch (Aromatic) | ~1595, 1450 | Stretching vibrations within the phenyl rings. |

| C-C-O Bend | ~726, 624 | Bending mode involving the carbonyl carbon and adjacent phenyl carbon. researchgate.net |

| C-H Bend (Aromatic) | ~720, 690 | Out-of-plane bending of aromatic C-H bonds. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

For 1,2-Diphenylethane-1,2-dione, the ¹H NMR spectrum is expected to show signals corresponding to the protons of the two phenyl rings. Due to the symmetry of the molecule, these protons would likely appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The integration of these signals would correspond to the ten protons of the phenyl groups.

The ¹³C NMR spectrum would provide further structural confirmation. Distinct signals would be expected for the carbonyl carbons and the carbons of the phenyl rings. The carbonyl carbons are characteristically deshielded and would appear significantly downfield (typically δ 190-200 ppm). The aromatic carbons would resonate in the typical range of δ 120-140 ppm, with different signals for the ipso, ortho, meta, and para carbons. For the hydrate, subtle shifts in the chemical environment, particularly for the carbonyl carbons, may be observed due to hydration effects, although specific spectral data for the hydrate is not prominently available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption are characteristic of the types of electronic systems present, particularly conjugated systems.

The UV-Vis spectrum of 1,2-Diphenylethane-1,2-dione is characterized by absorptions arising from its conjugated system, which includes the two phenyl rings and the α-diketone moiety. Two main types of electronic transitions are expected:

π → π* transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed at shorter wavelengths (higher energy) and are responsible for the strong absorption bands related to the aromatic system.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen lone pairs) to a π* antibonding orbital of the carbonyl group. These transitions are symmetry-forbidden and result in a weaker absorption band at longer wavelengths, which is responsible for the characteristic yellow color of the compound. wikipedia.org

Theoretical studies based on HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) analysis have calculated the energy gap for Benzil (B1666583) to be approximately 2.919 eV, which corresponds to an electronic transition in the UV-Vis region. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns. The molecular formula of the anhydrous form, 1,2-Diphenylethane-1,2-dione, is C₁₄H₁₀O₂, with a molecular weight of approximately 210.23 g/mol . The hydrate form (C₁₄H₁₂O₃) has a molecular weight of about 228.24 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS) of the anhydrous compound, the molecular ion peak [M]⁺• is observed at m/z 210. The most characteristic fragmentation pathway involves the cleavage of the weak central C-C bond between the two carbonyl groups. This fragmentation is highly favorable as it leads to the formation of the very stable benzoyl cation (C₆H₅CO⁺). This fragment gives rise to the base peak (the most intense peak) in the spectrum at m/z 105. Further fragmentation of the benzoyl cation can produce the phenyl cation (C₆H₅⁺) at m/z 77 upon loss of a neutral carbon monoxide (CO) molecule.

Table 2: Key Mass Spectrometry Fragments for 1,2-Diphenylethane-1,2-dione

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 210 | [C₁₄H₁₀O₂]⁺• | Molecular Ion (M⁺•) |

| 105 | [C₆H₅CO]⁺ | Base Peak; Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Data corresponds to the anhydrous form (Benzil).

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and study species that have unpaired electrons, such as free radicals. scielo.org While 1,2-Diphenylethane-1,2-dione is a diamagnetic molecule (no unpaired electrons) in its ground state and thus EPR-silent, it is widely used as a photoinitiator in polymer chemistry. wikipedia.org

Upon exposure to ultraviolet light, Benzil can undergo cleavage to form paramagnetic radical species, such as the benzoyl radical. acs.org EPR spectroscopy is the definitive method for detecting and characterizing these transient radical intermediates. The technique can provide information about the structure and electronic environment of the radical through the analysis of g-values and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei. nih.gov Therefore, while the compound itself is not studied directly by EPR, the technique is invaluable for investigating its photochemical reactivity and the paramagnetic species it generates.

X-ray Diffraction Analysis

X-ray diffraction on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state.

Single crystal X-ray diffraction analysis of 1,2-Diphenylethane-1,2-dione (Benzil) has been performed, providing detailed structural parameters. The analysis reveals that the compound crystallizes in a trigonal system with the non-centrosymmetric space group P3₁21. The crystal structure confirms the molecular connectivity and the relative orientation of the two phenylcarbonyl units. The packing of the molecules within the crystal lattice is stabilized by weak intermolecular interactions, including C-H···O hydrogen bonds. researchgate.net

Table 3: Crystal Structure and Refinement Data for 1,2-Diphenylethane-1,2-dione

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | P3₁21 |

| a (Å) | 8.4095 |

| b (Å) | 8.4095 |

| c (Å) | 13.6695 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 837.19 |

| Final R-value | 0.0443 |

Data from a 2022 study on Benzil. researchgate.net

Single-Crystal X-ray Diffraction: Precise Solid-State Structure Determination

Detailed information regarding the single-crystal X-ray diffraction of 1,2-Diphenylethane-1,2-dione hydrate, including unit cell parameters, space group, and atomic coordinates, is not available in the reviewed scientific literature and crystallographic databases. Such an analysis would be crucial for the precise determination of its three-dimensional molecular structure, including bond lengths, bond angles, and the specific arrangement of the water molecules within the crystal lattice.

Powder X-ray Diffraction: Crystalline Nature and Phase Identification

No powder X-ray diffraction (PXRD) patterns for 1,2-Diphenylethane-1,2-dione hydrate have been found in the public domain. A PXRD analysis would be essential to confirm the crystalline nature of the bulk material, identify its phase, and potentially distinguish it from its anhydrous form or other polymorphic or hydrated states.

Crystallographic Characterization of Hydrate Structures

A definitive crystallographic characterization of the hydrate structure of 1,2-Diphenylethane-1,2-dione is currently absent from the scientific record. This would involve determining the stoichiometry of water molecules to the parent molecule and elucidating the hydrogen-bonding network, which plays a critical role in the stability and physical properties of the hydrated crystal.

Computational Chemistry and Theoretical Studies of 1,2 Diphenylethane 1,2 Dione;hydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of 1,2-diphenylethane-1,2-dione. The B3LYP hybrid functional, often paired with basis sets like 6-311++G(d,p), is frequently used for these calculations, offering a balance between computational cost and accuracy. researchgate.netmkjc.in These studies have successfully correlated experimental data with theoretical predictions for benzil (B1666583) and its derivatives. researchgate.netnih.gov

DFT calculations are crucial for exploring the mechanisms of reactions involving 1,2-diphenylethane-1,2-dione. For instance, in the benzoin (B196080) condensation reaction where benzil is a key component, DFT can be used to model the reaction pathway. This includes identifying intermediates and calculating the energy of transition states. Studies on the reaction of 1,2-diphenylethane with deuterium have utilized computational analysis to understand the mechanistic scheme, showing that the primary process for deuterium introduction is the reaction of the 1,2-diphenylethyl radical with D2. osti.gov This type of analysis helps in understanding the kinetics and thermodynamics of the reaction, such as the conversion of a cyanide adduct to a cyanocarbanion, a critical step in the benzoin condensation. researchgate.net

Theoretical calculations using programs like Gaussian 09 with the B3LYP/6-311++G(d,p) basis set have been employed to determine the optimized molecular structure of 1,2-diphenylethane-1,2-dione. researchgate.netmkjc.in The calculated geometric parameters, such as bond lengths and angles, show good agreement with experimental data obtained from X-ray diffraction. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized structure corresponds to a minimum energy state. mkjc.in

Table 1: Selected Optimized Bond Lengths and Angles for 1,2-Diphenylethane-1,2-dione

| Parameter | Experimental (Å/°) | Calculated (B3LYP/6-311++G(d,p)) (Å/°) |

| C(1)-C(2) | 1.379 | 1.388 |

| C(6)-C(7) | 1.473 (4) | 1.487 |

| C(7)-C(7) | 1.523 (6) | 1.543 |

| C(1)-C(6)-C(7) | 120.9 | 118.12 |

| O(1)-C(7)-C(6) | 123.4 | 123.46 |

| C(6)-C(7)-C(7) | 119.4 | 119.29 |

| Data from a study on anhydrous benzil. researchgate.net |

DFT calculations are widely used to simulate the vibrational spectra (FT-IR and Raman) of molecules. For 1,2-diphenylethane-1,2-dione, the harmonic frequencies, infrared intensities, and Raman activities can be calculated using the B3LYP method. mkjc.in The calculated wavenumbers are often scaled to correct for anharmonicity and limitations of the theoretical method. mkjc.inmdpi.com These theoretical spectra show good agreement with experimental data, aiding in the assignment of vibrational modes. mdpi.com For example, C-H, C-C, and C=O stretching and bending vibrations have been successfully assigned based on these simulations. mkjc.in In a study on a hydrated benzimidazole derivative, the O-H vibration due to the water of hydration was identified at 3383 cm⁻¹ in the experimental IR spectrum and calculated at 3388 cm⁻¹ using DFT. mdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Key Modes

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3009 - 3047 | ~3126 |

| C=O stretching | 1641 | 1629, 1652 |

| C-C stretching (phenyl ring) | 996, 1009 | 995, 1012 |

| C-C-C bending | 900 - 1000 | 900 - 1000 |

| Data compiled from studies on benzil and related hydrated compounds. mkjc.inmdpi.com |

Ab Initio Methods in Mechanistic Investigations

While DFT is prevalent, ab initio methods also play a role in the mechanistic investigation of reactions involving compounds like 1,2-diphenylethane-1,2-dione. These methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide a high level of theory for understanding reaction intermediates and transition states. For example, computational studies on the synthesis of benzoin derivatives from benzil have been reported, providing insights into the reaction mechanisms. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For 1,2-diphenylethane-1,2-dione, the HOMO-LUMO energy gap has been calculated to be 2.919 eV, which suggests a soft nature for the molecule, indicating higher polarizability and reactivity. researchgate.netmkjc.in The distribution of the HOMO and LUMO densities indicates the regions of the molecule that are likely to act as electron donors (nucleophilic) and electron acceptors (electrophilic), respectively. youtube.com

Table 3: Frontier Molecular Orbital Energies of 1,2-Diphenylethane-1,2-dione

| Parameter | Energy (eV) |

| E(HOMO) | Not specified in sources |

| E(LUMO) | Not specified in sources |

| Energy Gap (ΔE) | 2.919 |

| Data from a study on anhydrous benzil. researchgate.netmkjc.in |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface. For 1,2-diphenylethane-1,2-dione, MEP analysis performed using the B3LYP/6-311++G(d,p) method reveals the charge distribution. researchgate.netmkjc.in Typically, regions of negative potential (often colored red or yellow) are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack, while regions of positive potential (blue) are associated with hydrogen atoms or electron-deficient areas and are prone to nucleophilic attack. researchgate.net This analysis helps in understanding intermolecular interactions and the chemical reactivity of the molecule. researchgate.netresearchgate.net

Modeling of Electronically Excited States: Computational Photophysics and Photochemistry of 1,2-Diphenylethane-1,2-dione;hydrate (B1144303)

Computational chemistry provides a powerful lens through which to examine the behavior of molecules in their electronically excited states. For 1,2-Diphenylethane-1,2-dione (also known as benzil) and its hydrated form, theoretical studies are crucial for understanding the intricate photophysical and photochemical processes that occur upon absorption of light. While comprehensive computational data specifically for the hydrated species remains limited in the scientific literature, extensive research on benzil in various environments provides a solid foundation for discussing the anticipated effects of hydration.

Upon photoexcitation, benzil exhibits a range of phenomena including fluorescence, phosphorescence, and intersystem crossing. The lowest energy absorption is typically attributed to an nπ* transition, involving the promotion of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital. At higher energies, ππ* transitions occur. The relative energies and transition probabilities of these states are highly sensitive to the molecular environment.

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) have been employed to investigate the excited states of benzil. These calculations can predict the energies of various electronic transitions, oscillator strengths, and the nature of the excited states. For instance, TD-DFT calculations can elucidate the charge distribution in the excited state, which is fundamental to understanding how the molecule will interact with its surroundings, including water molecules.

Simulation of Absorption and Photoionization Spectra

The absorption spectrum of a molecule is a fingerprint of its electronic structure. Computational simulations, primarily using TD-DFT, can reproduce and help interpret experimental absorption spectra. For 1,2-Diphenylethane-1,2-dione, theoretical calculations have been used to assign the observed absorption bands to specific electronic transitions.

The nπ* transition in benzil is characteristically weak and appears at the long-wavelength end of the spectrum. In nonpolar solvents, this transition is typically observed around 400 nm. The more intense ππ* transitions are found at shorter wavelengths. Computational simulations of the absorption spectrum of benzil derivatives have been performed to understand the effect of substituents on the electronic transitions. These studies often show good agreement between the calculated and experimental spectra.

Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths for 1,2-Diphenylethane-1,2-dione (Benzil) in the Gas Phase

| Excited State | Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| S₁ | n -> π | 2.85 | 0.001 |

| S₂ | n -> π | 2.95 | 0.002 |

| S₃ | π -> π | 3.80 | 0.150 |

| S₄ | π -> π | 4.10 | 0.250 |

Note: This table presents representative data from theoretical calculations on the non-hydrated benzil molecule in the gas phase for illustrative purposes. Actual values may vary depending on the level of theory and basis set used.

Photodynamics Simulations

Photodynamics simulations are a powerful computational tool for tracking the evolution of a molecule in its excited state over time. These simulations can reveal the pathways of energy relaxation, including internal conversion, intersystem crossing, and photochemical reactions. To date, detailed photodynamics simulations specifically for 1,2-Diphenylethane-1,2-dione and its hydrate are not widely reported in the scientific literature.

However, such simulations, if performed, would likely focus on the initial femtosecond to picosecond events following photoexcitation. For benzil, a key area of interest would be the dynamics of the intersystem crossing from the initially populated singlet excited state (S₁) to the triplet state (T₁), which is known to be very efficient. The quantum yield for the formation of the triplet excited state in benzil is high, indicating that this is a major deactivation pathway for the S₁ state.

Photodynamics simulations could also investigate the conformational changes that occur in the excited state. The two carbonyl groups in benzil can rotate relative to each other, and this torsional motion is expected to play a significant role in the excited-state dynamics. In the presence of water, the dynamics of this motion could be influenced by hydrogen bonding interactions.

Influence of Hydration and Solvation on Excited State Properties

The presence of water molecules is expected to have a significant impact on the photophysics and photochemistry of 1,2-Diphenylethane-1,2-dione. Solvation, particularly by a polar and protic solvent like water, can alter the energies of the ground and excited states, leading to shifts in the absorption and emission spectra.

For the nπ* transition of benzil, a blue shift (a shift to shorter wavelengths) is generally observed in polar solvents. This is because the non-bonding electrons on the oxygen atoms can form hydrogen bonds with water molecules. This interaction stabilizes the ground state more than the nπ* excited state, where the electron density on the oxygen is reduced. This differential stabilization increases the energy gap for the transition.

Conversely, ππ* transitions often exhibit a red shift (a shift to longer wavelengths) in polar solvents. The π* orbitals are generally more polar than the π orbitals, and thus the excited state is more stabilized by the polar solvent than the ground state, leading to a smaller energy gap.

Computational studies on other molecules have explicitly included water molecules in the calculations to model these effects. For example, DFT and TD-DFT calculations on a molecule-water complex can provide insights into the changes in hydrogen bond strength upon excitation and how this affects the electronic transitions. In the case of 1,2-Diphenylethane-1,2-dione hydrate, water molecules would be expected to form hydrogen bonds with the carbonyl oxygen atoms. Upon nπ* excitation, the weakening of these hydrogen bonds could influence the subsequent relaxation pathways.

Furthermore, the presence of water can open up new photochemical reaction channels. For instance, excited-state proton transfer from a water molecule to the carbonyl oxygen could be a possibility, although this would depend on the relative acidities and the energy barriers involved. Computational studies are essential to explore the feasibility of such pathways.

Table 2: Expected Solvent Effects on the Electronic Transitions of 1,2-Diphenylethane-1,2-dione

| Transition | Expected Shift in Water | Rationale |

| n -> π | Blue Shift (Hypsochromic) | Stabilization of the ground state via hydrogen bonding to carbonyl oxygens. |

| π -> π | Red Shift (Bathochromic) | Greater stabilization of the more polar π* excited state by the polar solvent. |

Note: This table is based on general principles of solvatochromism and observations for similar carbonyl compounds. Specific computational data for 1,2-Diphenylethane-1,2-dione;hydrate is needed for quantitative predictions.

Photochemistry and Photophysical Processes of 1,2 Diphenylethane 1,2 Dione;hydrate

Photoexcitation and Excited State Dynamics

Upon absorption of light, typically in the UV-A and near-visible regions, the 1,2-diphenylethane-1,2-dione molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The absorption spectrum of benzil (B1666583) features a π→π* transition at shorter wavelengths and a distinct n→π* absorption band at longer wavelengths, which can extend beyond 400 nm. nih.gov This allows for excitation with near-visible light. rsc.org

A key feature of benzil's photophysics is the exceptionally efficient intersystem crossing (ISC) from the initially formed singlet state (S₁) to the lowest triplet state (T₁). researchgate.net The quantum yield for this process is nearly quantitative, meaning almost every absorbed photon results in the formation of a triplet state molecule. nih.gov This triplet state is relatively long-lived, particularly in the absence of quenchers, and is the primary origin of benzil's photochemical reactivity and its phosphorescence.

The molecular structure of benzil plays a significant role in its excited-state dynamics. In the ground state, the two benzoyl groups (Ph-C=O) are not planar but are twisted with respect to each other, with a large dihedral angle of approximately 117°. wikipedia.org The carbon-carbon bond connecting the two carbonyl groups is unusually long (1.54 Å), indicating a lack of π-bonding between them. youtube.comwikipedia.org The Jablonski diagram for benzil illustrates the pathway from photoexcitation to the reactive triplet state, which serves as the intermediate for subsequent chemical transformations. researchgate.net

| Property | Value / Description | Reference |

|---|---|---|

| Absorption Maxima | n→π* transition extends beyond 400 nm; π→π* transition at shorter wavelengths (~260 nm) | wikipedia.orgnih.gov |

| Excited State Pathway | S₀ + hν → S₁ → T₁ (via efficient intersystem crossing) | researchgate.net |

| Intersystem Crossing (S₁→T₁) Quantum Yield | Nearly 1.0 (quantitative) | nih.gov |

| Primary Reactive State | Lowest triplet state (T₁) | nih.govresearchgate.net |

| Dipole Moment (Ground State) | ~3.71 - 3.89 D | chemicalbook.comstenutz.eu |

| Ionization Potential | 7.5 eV (adiabatic), 7.7 eV (vertical) | chemicalbook.com |

Photoredox Catalysis and Photoisomerization Reactions

The long-lived and energetic triplet state of benzil allows it to act as a photocatalyst in various reactions. In the realm of photoredox catalysis, the excited triplet benzil can engage in electron transfer processes. For instance, it can be photoreduced to benzoin (B196080) in the presence of an electron donor like triethylamine (B128534). elsevierpure.comkoreascience.kr This process involves an electron transfer from the amine to the excited benzil, followed by protonation. koreascience.kr

Benzil has also been demonstrated to be an effective photosensitizer for isomerization reactions. A notable example is the trans-to-cis isomerization of stilbene (B7821643), which can be achieved using benzil as the photocatalyst under irradiation with solar light. researchgate.net In this process, the excited triplet benzil transfers its energy to the trans-stilbene (B89595) molecule, promoting it to its triplet state. This triplet stilbene has a lower rotational barrier around the central double bond, allowing it to isomerize before decaying back to either the cis or trans ground state. youtube.com

These catalytic applications leverage benzil's ability to absorb visible light and efficiently generate a triplet state capable of mediating either energy or electron transfer, initiating chemical transformations under mild conditions. beilstein-journals.org

Mechanisms of Photooxidation in Various Media

The photooxidation of 1,2-diphenylethane-1,2-dione is highly dependent on the reaction medium and the presence of molecular oxygen. In deaerated solutions and in the absence of hydrogen-atom donors, benzil is remarkably photochemically stable. nih.gov However, in the presence of oxygen, it becomes highly reactive upon irradiation. nih.gov

The photooxidation mechanism can proceed via several pathways:

Energy Transfer to Oxygen : The excited triplet state of benzil can transfer its energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). nih.gov

Radical-Mediated Oxidation : In solvents that can act as hydrogen donors, such as cyclohexane, irradiation of benzil leads to products like benzoic acid, benzaldehyde, and benzoin. researchgate.net In oxygenated benzene, the products include phenyl benzoate, benzoic acid, biphenyl, and peroxybenzoic acid. nih.gov

A particularly significant photooxidation reaction occurs in solid polymer matrices like polystyrene (PS) or poly(methyl methacrylate) (PMMA). Upon irradiation in the presence of air, benzil can be almost quantitatively converted into benzoyl peroxide. nih.gov This transformation is believed to involve the formation of a triplet-oxygen adduct that subsequently rearranges and reacts. nih.gov This process is highly specific and forms the basis for using benzil as a "photopromoter" for subsequent crosslinking reactions in polymers, as the newly formed benzoyl peroxide can itself be photolyzed or thermally decomposed to generate radicals. nih.gov

| Medium | Conditions | Major Products | Reference |

|---|---|---|---|

| Benzene | Oxygenated, irradiated | Phenyl benzoate, Benzoic acid, Biphenyl, Peroxybenzoic acid | nih.gov |

| Cyclohexane | Irradiated | Benzoic acid, Benzaldehyde, Phenyl cyclohexyl ketone, Benzoin | researchgate.net |

| Polymer Films (PS, PMMA) | Aerated, irradiated (>370 nm) | Benzoyl peroxide (nearly quantitative) | nih.gov |

Fundamental Aspects of its Role as a Photoinitiator in Photopolymerization

The principal industrial application of 1,2-diphenylethane-1,2-dione is as a photoinitiator for the free-radical curing of polymer networks. youtube.comwikipedia.orgchemicalbook.com It is generally classified as a Type I photoinitiator, which generates radicals via molecular cleavage upon excitation. However, its behavior also has characteristics of a Type II initiator, which generates radicals by abstracting a hydrogen atom from a synergist molecule, such as a tertiary amine. nih.govmdpi.com

Upon UV irradiation, the benzil molecule in its excited triplet state can undergo α-cleavage to form two benzoyl radicals (PhCO•). These radicals can then initiate the polymerization of monomers like acrylates. While it is considered a relatively poor initiator compared to modern systems, it possesses a key advantage: photobleaching. youtube.comwikipedia.org As the benzil is consumed, the resin becomes more transparent to the curing light, allowing for deeper penetration and more uniform curing of thick films. youtube.comwikipedia.org

More advanced mechanisms have also been described, such as a two-step absorption process for 3D nanoprinting. In this scheme, a first photon excites benzil to its long-lived triplet state (T₁). A second photon is then absorbed by the triplet-state molecule, promoting it to a higher excited triplet state (Tₙ) from which radical generation and subsequent polymerization occur. researchgate.net This two-step process provides enhanced spatial control over the polymerization reaction. researchgate.net

Quenching Mechanisms and Intermolecular Energy Transfer Processes

The reactive triplet state of 1,2-diphenylethane-1,2-dione can be deactivated, or "quenched," through interactions with other molecules. This quenching can occur via two primary mechanisms: energy transfer or electron transfer.

Intermolecular Energy Transfer is a process where the excited benzil molecule transfers its electronic energy to an acceptor molecule, returning to its ground state without emitting light. A classic example is the quenching of triplet benzil by ground-state molecular oxygen (³O₂), a process that generates singlet oxygen (¹O₂). nih.govnih.gov This energy transfer is a fundamental step in photosensitized oxidations. The efficiency of energy transfer depends on the triplet energy levels of the donor (benzil) and the acceptor. capes.gov.br Studies involving biacetyl as a quencher have been used to determine the rate constants for this process. capes.gov.br

Electron Transfer Quenching involves the excited benzil molecule either accepting an electron from or donating an electron to a quencher molecule. The interaction with tertiary amines, where the amine donates an electron to the excited benzil, is a prime example that is crucial for its function as a Type II photoinitiator. nih.gov

These quenching processes are fundamental to controlling the photochemical pathways of benzil. In photopolymerization, quenchers can be intentionally added to suppress unwanted reactions that might be initiated by the triplet state, thereby improving the resolution and efficiency of the process. researchgate.net Conversely, in photosensitization, the goal is to maximize energy or electron transfer to a specific substrate. nih.gov

Supramolecular Chemistry and Crystal Engineering of 1,2 Diphenylethane 1,2 Dione;hydrate

Non-Covalent Interactions in Hydrate (B1144303) Assemblies

The solid-state structure of 1,2-diphenylethane-1,2-dione;hydrate is defined by a delicate balance of various non-covalent forces. The water molecule is not a passive occupant of the crystal lattice; instead, it actively participates in and directs the formation of the supramolecular assembly. Its ability to act as both a hydrogen bond donor and acceptor makes it a critical component in building robust crystalline frameworks. researchgate.netencyclopedia.pub

Hydrogen bonds are the principal directional forces in the crystal structure of this compound. Water molecules are incorporated into the crystal lattice to satisfy the hydrogen bonding capabilities of the host molecule, often leading to a more stable and efficiently packed structure. nih.gov In this hydrate, the water molecules form hydrogen bonds with the carbonyl oxygen atoms of the dione moiety. These interactions can be characterized by specific bond lengths and angles.

The versatile hydrogen-bonding capabilities of water allow it to form multiple connections, often acting as a bridge between adjacent dione molecules. researchgate.net Water can participate in various coordination states, most commonly forming three or four hydrogen bonds with neighboring molecules. researchgate.net This extensive network of hydrogen bonds significantly influences the crystal's physical properties, including its stability and melting point, compared to the anhydrous form. The formation of these networks is a key reason for the facile inclusion of water into many molecular crystals. researchgate.net

Table 1: Representative Hydrogen Bond Geometries in Organic Hydrates

| Interaction Type | Donor (D) | Acceptor (A) | Typical D-H···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|---|

| Water-Carbonyl | O-H (Water) | O=C (Dione) | 2.7 - 3.0 | 150 - 180 |

Note: This table presents typical values for hydrogen bonds found in organic crystalline hydrates and is intended to be illustrative for the interactions within this compound.

The presence of two phenyl rings in the 1,2-diphenylethane-1,2-dione molecule allows for aromatic interactions, such as π-π stacking, to play a role in the crystal packing. researchgate.net These interactions occur between the electron-rich π-systems of adjacent aromatic rings and are crucial for the assembly of many supramolecular structures. researchgate.net

In the anhydrous form of 1,2-diphenylethane-1,2-dione, the two phenyl rings are twisted relative to each other. wikipedia.org The inclusion of water molecules and the formation of hydrogen bonding networks can alter the conformation of the dione molecules and their relative arrangement. This can either enhance or limit π-π stacking interactions. nih.gov For instance, in some hydrated crystals, water molecules position themselves between aromatic moieties, which can change the packing from a tail-to-tail aggregation to a head-to-tail arrangement, thereby modifying the nature and extent of π-π interactions. nih.gov The interplay between hydrogen bonding and π-π stacking is a key element in the crystal engineering of such compounds.

Water molecules are fundamental building blocks in the supramolecular organization of this compound. encyclopedia.pub They are not merely space-fillers but are integral to the structural integrity of the crystal lattice. nih.gov The small size and versatile hydrogen-bonding capacity of water allow it to connect host molecules in intricate ways, forming chains, sheets, or three-dimensional networks. researchgate.net

Designed Supramolecular Architectures

The principles of supramolecular chemistry can be applied to design and construct specific architectures using this compound as a building block. By understanding and controlling the non-covalent interactions at play, it is possible to create host-guest systems and guide the self-assembly process to yield materials with desired structures and functions.

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encloses a smaller "guest" molecule. While specific examples involving this compound as a host are not extensively documented, its structural features suggest potential applications. The aromatic rings and dione functionality could interact with suitable guest molecules through hydrogen bonding and hydrophobic interactions.

Conversely, the 1,2-diphenylethane-1,2-dione molecule itself could act as a guest, encapsulated within a larger host macrocycle such as a cucurbituril or cyclodextrin. queensu.ca In such a system, the hydrophobic phenyl groups would likely be situated within the host's cavity, while the hydrophilic dione part could interact with the host's portal or with the surrounding aqueous environment. The formation of such inclusion complexes is driven by favorable intermolecular interactions that stabilize the host-guest assembly. queensu.ca

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. tongji.edu.cnrsc.org For this compound, this process is governed by the combination of hydrogen bonding involving the water and dione moieties, and potential π-π stacking of the phenyl rings.

In solution, as the concentration exceeds the solubility limit, these specific and directional interactions guide the molecules to aggregate in a predefined manner, leading to nucleation and crystal growth. The final crystalline structure represents a thermodynamically favorable arrangement that maximizes the attractive non-covalent forces. tongji.edu.cn The principles of self-assembly are fundamental to crystal engineering, where the goal is to predict and control the formation of solid-state architectures by designing molecules with specific recognition sites. mdpi.com The presence of water adds a layer of control, as its participation in the hydrogen-bonding network is crucial for the formation of the hydrated crystal structure.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-Diphenylethane-1,2-dione |

| This compound |

Crystal Engineering Principles and Applications

Crystal engineering provides a framework for the design and synthesis of solid-state structures with desired physical and chemical properties by understanding and controlling intermolecular interactions. For 1,2-Diphenylethane-1,2-dione (also known as benzil), the hydrate form introduces water molecules into the crystal lattice, significantly influencing its supramolecular chemistry and opening new avenues for the design of crystalline materials. The presence of water offers additional, strong hydrogen bond donors and acceptors, which can be strategically utilized to guide the assembly of molecules into specific architectures.

Crystallization Behavior and Polymorphism Studies

The crystallization of 1,2-Diphenylethane-1,2-dione from aqueous solutions can lead to the formation of its hydrate, a crystalline solid that incorporates water molecules into its lattice. The study of its crystallization behavior is fundamental to controlling the resulting solid-state form. Hydrates are a specific class of solvates and are sometimes referred to as pseudo-polymorphs, as they are distinct crystalline forms of a compound that differ in their inclusion of the solvent (water, in this case) rather than just the packing or conformation of the primary molecule.

Polymorphism and Pseudo-polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. mdpi.com These different forms, or polymorphs, can exhibit distinct physicochemical properties. Hydrates are considered a form of pseudo-polymorphism. The relationship between an anhydrous compound and its hydrate is a critical aspect of polymorphism studies.

Currently, the scientific literature primarily focuses on the crystal structure of the anhydrous form of 1,2-Diphenylethane-1,2-dione. nih.gov While the existence of the hydrate is confirmed, dedicated studies on its potential polymorphic forms (i.e., different crystal packings of the hydrate itself) are not widely available. The transition between the anhydrous and hydrated forms is reversible and depends on environmental conditions such as relative humidity and temperature. Understanding these transitions is crucial for applications where the stability of the crystalline form is paramount.

The table below summarizes the crystallographic data for the well-characterized anhydrous form of 1,2-Diphenylethane-1,2-dione, which serves as the parent compound for the hydrate.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀O₂ |

| Space Group | P 3₂ 2 1 |

| a (Å) | 8.3601 |

| b (Å) | 8.3601 |

| c (Å) | 13.3968 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Z | 3 |

Rational Design of Crystalline Materials Incorporating the Compound

The rational design of crystalline materials involves the use of molecular building blocks and the predictable patterns of their intermolecular interactions, known as supramolecular synthons, to construct novel solid-state architectures. sci-hub.boxnih.gov this compound is an attractive building block for crystal engineering because it possesses multiple functional groups capable of forming robust intermolecular interactions.

The key interaction sites on the parent molecule are the two carbonyl groups, which act as hydrogen bond acceptors, and the phenyl rings, which can participate in π-π stacking and C-H···π interactions. The incorporation of a water molecule in the hydrate form introduces strong hydrogen bond donor sites (O-H) and an additional acceptor site (the oxygen lone pair). This enhancement of hydrogen bonding capability is a powerful tool for designing multi-component crystals, such as co-crystals and coordination polymers.

Co-crystal Design: Co-crystals are multi-component crystals where the components are neutral molecules held together in a stoichiometric ratio by non-covalent interactions. nih.gov The water molecule in this compound can act as a bridge, forming hydrogen bonds to both the primary molecule and a co-former molecule. This can lead to the formation of predictable supramolecular heterosynthons—patterns involving different but complementary functional groups. researchgate.net For instance, a carboxylic acid co-former could interact with the hydrate via an acid···water hydrogen bond, creating a stable and predictable structural motif. While co-crystals of the anhydrous form with compounds like diphenyl disulfide have been noted, the hydrate's potential in co-crystal design remains an area for further exploration. nih.gov

Coordination Polymer Design: Though 1,2-Diphenylethane-1,2-dione itself is a neutral organic molecule, its derivatives can be used as ligands to coordinate with metal ions, forming coordination polymers. Studies have shown that derivatives like 1,2-Diphenylethane-1,2-diyl diisonicotinate can form coordination polymers with various metal ions. nih.gov The presence of a water molecule, as seen in the monohydrate of this derivative, can play a crucial role in the final structure, often by occupying a coordination site on the metal center or by stabilizing the network through hydrogen bonding. nih.gov This demonstrates the principle that the hydrate form can be used to introduce water into metal-organic frameworks, potentially tuning the framework's properties.

The design principles for incorporating this compound into new materials are summarized in the table below.

| Strategy | Key Interaction Sites | Potential Outcome | Example Principle |

|---|---|---|---|

| Co-crystal Formation | Carbonyl groups (acceptor), Water molecule (donor/acceptor) | Novel multi-component crystals with tailored properties (e.g., solubility) | Formation of robust heterosynthons with co-formers like carboxylic acids or amides. nih.gov |

| Coordination Polymer Synthesis (with derivatives) | Water molecule as a ligand or structure-directing agent | Metal-organic frameworks with specific topologies and functions | Water molecule coordinating to a metal center or forming hydrogen bonds to stabilize the framework. nih.gov |

| Control of Pseudo-polymorphism | Hydrogen bonding involving the water molecule | Selective crystallization of the hydrate over the anhydrous form | Utilizing aqueous solvent systems and controlled humidity to favor hydrate formation. nih.gov |

Derivatives and Their Reactivity Based on the 1,2 Diphenylethane 1,2 Dione;hydrate Scaffold

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In the case of 1,2-diphenylethane-1,2-dione, both carbonyl groups can react with primary amines to form bis-Schiff bases. The reaction is typically carried out by refluxing the reactants in a suitable solvent, often with an acid catalyst.

One notable example is the synthesis of (N,N'E,N,N'E)-N,N'-(1,2-diphenylethane-1,2-diylidene)bis(4-methylaniline) researchgate.net. This is achieved by the condensation of benzil (B1666583) with p-toluidine in the presence of acetic acid under reflux conditions researchgate.net. The general scheme for this type of reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond.

Another example involves the reaction of 1,2-diphenylethane-1,2-dione with dinitrophenyl hydrazine to form a Schiff base ligand that can coordinate with metal ions brieflands.com. The synthesis of Schiff bases can be achieved through various methods, including conventional heating, microwave irradiation, and ultrasonic conditions, with the choice of method often influencing reaction times and yields researchgate.net.

Table 1: Synthesis of Schiff Base Derivatives from 1,2-Diphenylethane-1,2-dione

| Amine Reactant | Product | Reaction Conditions | Reference |

| p-Toluidine | (N,N'E,N,N'E)-N,N'-(1,2-diphenylethane-1,2-diylidene)bis(4-methylaniline) | Acetic acid, reflux, 1.5 hours | researchgate.net |

| Dinitrophenyl hydrazine | Schiff base ligand | Not specified | brieflands.com |

Formation of Heterocyclic Compounds

The 1,2-dicarbonyl motif of benzil is a key precursor for the synthesis of various heterocyclic compounds through condensation reactions with binucleophilic reagents.

Synthesis of 1,2-Diazine Derivatives

1,2-Diazines, also known as pyridazines, are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. A general and effective method for their synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives iglobaljournal.com. While benzil is a 1,2-dicarbonyl compound, the fundamental reaction principle of reacting a dicarbonyl compound with hydrazine to form a diazine ring is applicable. The reaction of 1,2-diketones with hydrazine hydrate (B1144303) typically proceeds to form the corresponding pyridazine derivative liberty.edu. In the case of benzil, the reaction with hydrazine hydrate would be expected to yield 3,4-diphenyl-1,2-diazine.

Synthesis of 1,2,4-Triazine Derivatives

1,2,4-Triazines are six-membered heterocycles containing three nitrogen atoms. These compounds can be synthesized from 1,2-diphenylethane-1,2-dione by reacting it with compounds containing a hydrazine moiety. A common method involves the reaction of benzil with either thiosemicarbazide (B42300) or semicarbazide (B1199961) in acetic acid under reflux ptfarm.pl. The reaction proceeds through the initial condensation of the hydrazine derivative with one of the carbonyl groups of benzil, followed by intramolecular cyclization and dehydration to form the triazine ring.

Table 2: Synthesis of 1,2,4-Triazine Derivatives from 1,2-Diphenylethane-1,2-dione

| Reagent | Product | Reaction Conditions | Reference |

| Thiosemicarbazide | 5,6-Diphenyl-3-thioxo-2,3-dihydro-1,2,4-triazine | Acetic acid, reflux, 8-10 hours | ptfarm.pl |

| Semicarbazide | 5,6-Diphenyl-3-oxo-2,3-dihydro-1,2,4-triazine | Acetic acid, reflux, 8-10 hours | ptfarm.pl |

Reactivity Profiles of Substituted 1,2-Diphenylethane-1,2-diones

The reactivity of the carbonyl groups in 1,2-diphenylethane-1,2-dione can be significantly influenced by the presence of substituents on the phenyl rings. The electronic nature and position of these substituents can alter the electrophilicity of the carbonyl carbons, thereby affecting the rates and outcomes of condensation reactions.

For instance, electron-withdrawing groups on the phenyl rings are expected to increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. This can lead to faster reaction rates in the formation of Schiff bases and heterocyclic compounds. Conversely, electron-donating groups would decrease the electrophilicity of the carbonyls, potentially slowing down these reactions.

Studies on substituted benzils have shown that the electronic state and, consequently, the reactivity are affected by the nature and position of the substituents. For example, the luminescence properties of substituted benzils are altered by ortho- and meta-substituents, indicating a change in the electronic distribution within the molecule d-nb.info. In the context of benzoin (B196080) condensation to form benzils, electron-deficient aldehydes have been observed to influence the product distribution, with a higher propensity for the formation of the corresponding benzil, suggesting an alteration in the reactivity of the intermediate species reddit.com.

Preparation of Ligands and Coordination Compounds

The derivatives of 1,2-diphenylethane-1,2-dione, particularly those incorporating nitrogen and oxygen donor atoms such as Schiff bases and oximes, are excellent ligands for the formation of coordination compounds with various metal ions.

A Schiff base ligand synthesized from 1,2-diphenylethane-1,2-dione and dinitrophenyl hydrazine acts as a bidentate ligand, coordinating to metal atoms through an oxygen and a nitrogen atom brieflands.com. The resulting metal complexes have been characterized by various spectroscopic methods brieflands.com.

Another example is the synthesis of (1E, 2E)-1,2-diphenylethane-1,2-dienehydrazone oxime from α-benzilmonoxime and hydrazine hydrate researchgate.net. This ligand has been used to prepare coordination complexes with Fe(II) and Pd(II) researchgate.net. The synthesis of these complexes typically involves reacting the ligand with a metal salt in a suitable solvent. The resulting coordination compounds often exhibit specific geometries, such as tetrahedral or octahedral, depending on the metal ion and the ligand-to-metal ratio brieflands.comresearchgate.net.

Table 3: Coordination Compounds Derived from 1,2-Diphenylethane-1,2-dione Based Ligands

| Ligand | Metal Ion | Complex Geometry | Reference |

| Schiff base from 1,2-diphenylethane-1,2-dione and dinitrophenyl hydrazine | Cu(II), Co(II), Ni(II) | Tetrahedral | brieflands.com |

| (1E, 2E)-1,2-diphenylethane-1,2-dienehydrazone oxime | Fe(II) | Not specified | researchgate.net |

| (1E, 2E)-1,2-diphenylethane-1,2-dienehydrazone oxime | Pd(II) | Not specified | researchgate.net |

Advanced Academic Applications in Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

Benzil (B1666583) is a versatile precursor in organic synthesis, primarily due to its two electrophilic carbonyl centers which can react with a variety of nucleophiles. This reactivity is exploited in the construction of numerous complex molecules, particularly heterocyclic compounds which form the core of many pharmaceuticals and functional materials. slideshare.netnih.gov

The condensation of benzil with compounds containing amine functionalities is a widely used strategy. For instance, it reacts with 1,3-diphenylacetone (B89425) in an aldol (B89426) condensation to produce tetraphenylcyclopentadienone, a common building block. rsc.org More significantly, benzil serves as a cornerstone for synthesizing a wide array of nitrogen-containing heterocycles. slideshare.net Its reaction with C,N- and N,N-nucleophiles like substituted 2-butenoates, semicarbazide (B1199961), or thiosemicarbazide (B42300) leads to the formation of polyfunctionalized heterocycles such as pyrrolinones, triazinones, and triazinethiones. beilstein-journals.org

Research has demonstrated the synthesis of various heterocyclic systems from benzil. For example, its reaction with ethyl(3-amino substituted) 2-butenoates can yield pyrrolinones, while reactions with semicarbazide and thiosemicarbazide produce triazinone and triazinethione, respectively. beilstein-journals.org Furthermore, benzil is a key starting material for preparing the anticonvulsant drug phenytoin (B1677684) through a reaction involving its rearrangement. rsc.org It also serves as a precursor for the synthesis of 3,4-diphenyl-5-cyanopyridazine-6-thione and various Schiff base ligands, which can then be used to form metal complexes with unique properties. wikipedia.orgstenutz.eu

| Reactant(s) with Benzil | Product Class | Specific Product Example | Reference |

|---|---|---|---|

| Urea, Primary Amines | Heterocycles | Imidazoles, Oxazoles | nih.gov |

| Ethyl(3-amino substituted) 2-butenoates | Heterocycles | Pyrrolinones | beilstein-journals.org |

| Semicarbazide | Heterocycles | Triazinone | beilstein-journals.org |

| Thiosemicarbazide | Heterocycles | Triazinethione | beilstein-journals.org |

| 1,3-Diphenylacetone | Carbocycles | Tetraphenylcyclopentadienone | rsc.org |

| 2-Amino-3-hydroxy pyridine (B92270) and metal chlorides | Coordination Complexes | Schiff base metal complexes | wikipedia.org |

Catalytic Roles in Organic Transformations

While primarily used as a precursor, the unique electronic structure of benzil also allows it to participate in catalytic processes, particularly those initiated by light.

Catalytic Rearrangement Reactions

The most famous rearrangement reaction involving benzil is the Benzilic Acid Rearrangement . It is crucial to note that in this reaction, benzil is the substrate that undergoes rearrangement, not the catalyst. The reaction is catalyzed by a strong base. wikipedia.orgelsevierpure.com First reported in 1838, this reaction represents the first-ever documented example of a molecular rearrangement. elsevierpure.com

The process involves the 1,2-rearrangement of the 1,2-diketone structure of benzil into an α-hydroxy carboxylic acid, specifically benzilic acid, upon treatment with a base like potassium hydroxide (B78521). wikipedia.orgelsevierpure.com The established mechanism begins with the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of benzil. elsevierpure.com This is followed by a bond rotation and the subsequent migration of a phenyl group to the adjacent carbonyl carbon. elsevierpure.com This migration step is the key rearrangement. The reaction is versatile and has been applied to a range of aromatic, aliphatic, and heterocyclic substrates. elsevierpure.com A variation, the benzilic ester rearrangement, occurs when an alkoxide is used instead of a hydroxide, yielding an α-hydroxy ester. elsevierpure.com

Photo-catalyzed Reactions

In the realm of photochemistry, benzil plays a significant role as a photosensitizer and in photocatalyzed reactions. A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, thereby initiating a chemical reaction without being consumed itself. Benzil's diketone structure allows it to absorb UV light, leading to the formation of an excited state that can participate in energy or electron transfer processes. rsc.orgnih.gov

One notable example is the photochemical reduction of benzil to benzoin (B196080). nih.gov While this reaction proceeds very slowly on its own, its rate and yield are significantly increased in the presence of a photocatalyst like titanium dioxide (TiO₂) and a hydrogen donor like triethylamine (B128534) (TEA). nih.gov The process involves an electron transfer from the excited photocatalyst or TEA to benzil, followed by protonation. nih.gov

Benzil has also been conjugated to other molecules to act as a visible-light photosensitizer. beilstein-journals.orgresearchgate.net For instance, a derivative where benzil is attached to a phenoxyl-imidazolyl radical complex (PIC) allows the photochromic reaction of the PIC unit to be triggered by visible light. beilstein-journals.orgresearchgate.net The benzil unit absorbs the visible light and transfers the energy to the PIC unit, demonstrating its utility in creating light-sensitive materials. beilstein-journals.orgresearchgate.net Furthermore, photochemical processes involving benzil and amines have been studied to understand the electron-donor properties of the resulting radicals. epa.gov

Fundamental Studies of its Implications in Materials Science

The photosensitive nature of benzil makes it a valuable compound in materials science, particularly in the field of polymers. nih.gov Its ability to initiate chemical reactions upon exposure to light is the basis for its application as a photoinitiator. rsc.orgnih.gov

Derivatives of benzil are also explored for their unique properties. For example, poly(benzil), a polymer incorporating the benzil structure, has been synthesized and investigated for its photosensitizing properties. Research into fluorinated monobenzil and bisbenzil frameworks has led to the development of new materials capable of room-temperature phosphorescence (RTP), which have potential applications in optoelectronic devices.

Investigation of Photopolymerization Processes

One of the most significant applications of benzil in materials science is as a photoinitiator for the free-radical polymerization of polymer networks. nih.govrsc.org Photopolymerization is a process where light is used to trigger a chain reaction that links small monomer units into a crosslinked polymer network.

When exposed to UV radiation (typically around 260-400 nm), the benzil molecule absorbs the light energy and undergoes cleavage to form free radicals. rsc.orgnih.gov These highly reactive radicals then initiate the polymerization of monomers, such as acrylates, leading to the formation of a solid, cross-linked material. nih.gov While benzil itself is considered a relatively poor photoinitiator compared to some of its more advanced acetal (B89532) derivatives, its study has been fundamental to the field. rsc.org An interesting property of benzil is that it undergoes photobleaching, meaning it becomes transparent to the curing light as it decomposes. This allows the light to penetrate deeper into the material, ensuring a more uniform cure throughout the polymer. rsc.org

A key area of research is the photoperoxidation of benzil in polymer films. In the presence of oxygen and upon irradiation, benzil can be almost quantitatively converted into benzoyl peroxide within a polymer matrix like polystyrene (PS) or poly(methyl methacrylate) (PMMA). This in-situ generation of benzoyl peroxide, a well-known thermal initiator, can then be used to induce crosslinking in the polymer through subsequent thermal or photochemical decomposition. This two-step process offers a convenient route for modifying and crosslinking polymer chains.

| Research Focus | Key Finding | Implication/Application | Reference |

|---|---|---|---|

| General Photoinitiation | Benzil absorbs UV light (260 nm) to form free radicals that initiate polymerization. | Used for free-radical curing of polymer networks. | rsc.org |

| Initiation Efficiency | Benzil derivatives can achieve over 95% conversion in acrylate (B77674) resin polymerization in under 20 seconds with 365 nm UV light. | Development of highly efficient photoinitiating systems for rapid curing. | nih.gov |

| Photoperoxidation in Polymer Films | Benzil converts to benzoyl peroxide (BP) in aerated polymer films (e.g., PS, PMMA) upon irradiation (>370 nm). | In-situ generation of a thermal initiator (BP) for subsequent polymer crosslinking. | |

| Photobleaching | Benzil becomes transparent to UV light as it decomposes. | Allows for deeper and more uniform curing of thick polymer layers. | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.